molecular formula C16H23ClN2O4S B5580822 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide

Cat. No.: B5580822
M. Wt: 374.9 g/mol
InChI Key: HDWPMSPBWQKBPX-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H23ClN2O4S and its molecular weight is 374.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1067061 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

Compounds structurally related to 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide have been synthesized and evaluated for their effects on gastrointestinal motility, highlighting their potential as prokinetic agents. The benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, including 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, were found to accelerate gastric emptying and increase the frequency of defecation, suggesting a role as selective serotonin 4 receptor agonists (Sonda et al., 2004).

Bioactivity Evaluation

A study on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety evaluated their cytotoxic activity against human cancer cell lines, highlighting the potential anticancer applications of structurally related compounds. Specific derivatives showed significant cytotoxic activity, with mechanisms involving apoptosis induction and cell cycle arrest, suggesting their utility in cancer treatment (Ravichandiran et al., 2019).

Chemical Synthesis Approaches

Research on the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine explored the coupling and substitution reactions to produce derivatives with potential bioactivity against enzymes like lipoxygenase and cholinesterases. This demonstrates the versatility of sulfonamide compounds in synthesizing biologically relevant molecules (Khalid et al., 2013).

Pharmacological Profiles

The synthesis and evaluation of benzamide derivatives as serotonin 4 receptor agonists underscore their application in improving gastrointestinal motility. These studies reveal the structural optimization efforts to enhance oral bioavailability and pharmacological efficacy, supporting their therapeutic potential in gastrointestinal disorders (Sonda et al., 2003).

Mechanism of Action

SBI-425 is known to inhibit the activity of tissue-nonspecific alkaline phosphatase (TNAP) . The detailed mechanism of action is not fully understood.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-11(2)18-16(20)12-6-8-19(9-7-12)24(21,22)15-10-13(17)4-5-14(15)23-3/h4-5,10-12H,6-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWPMSPBWQKBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.